Superior Synthetic Efficiency: Eliminates Deprotection Steps in Cariprazine Synthesis
In a patented preparation method for the antipsychotic drug cariprazine, 3-cyclohexyl-1,1-dimethylurea (synonymous with N-Cyclohexyl-N,N'-dimethylurea) was employed as a key intermediate [1]. Unlike prior art methods that require the use and subsequent removal of protecting groups (e.g., Boc), this approach proceeds without any deprotection step [1]. The patent explicitly claims 'high atom economy' and 'stable yield' as advantages over existing literature procedures, although specific quantitative yield comparisons are not disclosed [1].
| Evidence Dimension | Synthetic Route Efficiency |
|---|---|
| Target Compound Data | No deprotection required; high atom economy |
| Comparator Or Baseline | Prior art methods requiring deprotection (e.g., de-Boc) |
| Quantified Difference | Elimination of a deprotection step |
| Conditions | Preparation of cariprazine antipsychotic drug |
Why This Matters
Elimination of a deprotection step reduces reaction steps, waste, and purification burden, which is critical for cost-effective pharmaceutical manufacturing.
- [1] Li, J. et al. CN104496854A - 3-cyclohexyl-1,1-dimethylurea compound as well as preparation method and application thereof. 2015. View Source
